molecular formula C24H46O7 B094129 Tetraethylene glycol di(2-ethylhexanoate) CAS No. 18268-70-7

Tetraethylene glycol di(2-ethylhexanoate)

Cat. No. B094129
CAS RN: 18268-70-7
M. Wt: 446.6 g/mol
InChI Key: GYHPTPQZVBYHLC-UHFFFAOYSA-N
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Description

Tetraethylene glycol di(2-ethylhexanoate) is a type of ether-alcohol derivative . It is also known as Poly (ethylene glycol) bis (2-ethylhexanoate) or PEG-EH, an ethylene acrylic elastomer that can be used as a low volatile plasticizer .


Molecular Structure Analysis

The molecular formula of Tetraethylene glycol di(2-ethylhexanoate) is C24H46O7 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetraethylene glycol di(2-ethylhexanoate) is relatively unreactive due to its ether nature . It can react with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

Tetraethylene glycol di(2-ethylhexanoate) has a density of 1.0±0.1 g/cm3, a boiling point of 499.1±30.0 °C at 760 mmHg, and a flash point of 208.1±24.6 °C . It is insoluble in water but soluble in hexane, toluene, ethanol, and acetone .

Scientific Research Applications

Chemical Substance Information

Flexol 4GO, also known as Tetraethylene glycol di(2-ethylhexanoate), Plasticizer 4GO, 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate, or 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate), is a chemical substance with the molecular formula C24H46O7 . It has a molecular weight of 446.625 .

Use in Polyvinyl Chloride (PVC)

One of the main applications of Flexol 4GO is as a plasticizer in PVC. Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, cement, concrete, wallboard, and clay bodies . Flexol 4GO, being a petroleum-based plasticizer, is commonly used in PVC .

High-Temperature Optical Fiber Applications

Flexol 4GO has been used in the design of UV-curable materials for high-temperature optical fiber applications . The compound contributes to the thermal stability of the coating materials used in these applications .

Use in Binary System of Tetraethylene Glycol and Water

Research has shown that the binary system of Tetraethylene glycol (1) + Water (2) exhibits interesting properties such as density and viscosity as a function of composition under atmospheric pressure . This system has potential applications in various fields, including the absorption of SO2 .

Use in Bio-Based Plasticizers

Bio-based plasticizers, such as vegetable oil-based plasticizers, cardanol-based plasticizers, lactic acid-based plasticizers, waste cooking oil-based plasticizers, polyester plasticizers, hyperbranched plasticizers, etc., have been extensively studied . Flexol 4GO, being a bio-based plasticizer, can be used in these applications .

Use in Polymer Research

Flexol 4GO has potential applications in polymer research. For example, it can be used in the synthesis and self-assembly of multistimulus-responsive azobenzene-containing diblock copolymer through RAFT polymerization .

Safety and Hazards

Tetraethylene glycol di(2-ethylhexanoate) is stable under normal conditions of use. Avoid contact with strong oxidizing agents. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid extremes of temperature . It may cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity .

Mechanism of Action

Target of Action

The primary targets of Flexol 4GO are polymers, particularly polyvinyl chloride (PVC). It is used to increase the plasticity and decrease the viscosity of these materials, making them softer and more flexible .

Mode of Action

Flexol 4GO works by embedding itself between the chains of polymers, spacing them apart and increasing their “free volume”. This results in a significant lowering of the glass transition temperature for the plastic, making it softer . It was also suggested that the presence of plasticizer can control the mobility of the polymer chain, which is more complex than what was initially thought .

Biochemical Pathways

The biochemical pathways affected by Flexol 4GO primarily involve the physical properties of the polymers. By embedding itself between polymer chains, Flexol 4GO increases the free volume and decreases the glass transition temperature of the material. This results in increased flexibility and decreased brittleness .

Pharmacokinetics

For instance, it has good thermal stability and chemical stability .

Result of Action

The primary result of Flexol 4GO’s action is the increased flexibility and decreased brittleness of materials, particularly PVC. This makes the material more workable and suitable for a variety of applications, including vinyl siding, roofing, vinyl flooring, rain gutters, plumbing, and electric wire insulation/coating .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flexol 4GO. For example, temperature can affect the mobility of the plasticizer and thus its ability to embed itself between polymer chains. Additionally, the presence of other chemicals can potentially interact with Flexol 4GO, affecting its performance .

properties

IUPAC Name

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHPTPQZVBYHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027797
Record name Tetraethylene glycol di(2-ethylhexanoate)
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Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
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Record name Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester
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Vapor Pressure

0.00000023 [mmHg]
Record name Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester
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Product Name

Hexanoic acid, 2-ethyl-, diester with tetraethylene glycol

CAS RN

18268-70-7
Record name 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate)
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Record name PEG-4 diethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
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Record name Tetraethylene glycol di(2-ethylhexanoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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